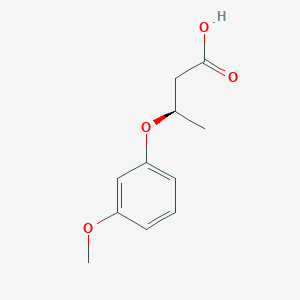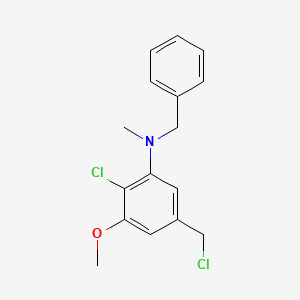
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline is an organic compound with a complex structure It is characterized by the presence of benzyl, chloro, chloromethyl, methoxy, and methylaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-(chloromethyl)-3-methoxyaniline.
Benzylation: The aniline derivative undergoes benzylation using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Methylation: The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate to introduce the N-methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The benzyl and aniline groups can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural complexity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biological pathways. The exact mechanism depends on the context of its application, such as its role in a chemical reaction or biological system.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-chloro-5-nitrobenzamide: Shares the benzyl and chloro groups but differs in the presence of a nitro group instead of chloromethyl and methoxy groups.
2-Chloro-5-(chloromethyl)-3-methoxyaniline: Similar structure but lacks the benzyl and N-methyl groups.
Uniqueness
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H17Cl2NO |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
N-benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C16H17Cl2NO/c1-19(11-12-6-4-3-5-7-12)14-8-13(10-17)9-15(20-2)16(14)18/h3-9H,10-11H2,1-2H3 |
InChI Key |
QMSWPKXROZYREI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C(=CC(=C2)CCl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


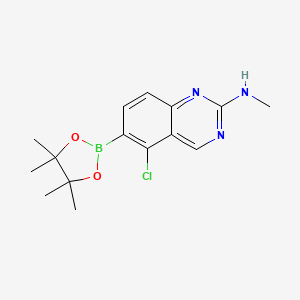
![2-(2-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B13090710.png)
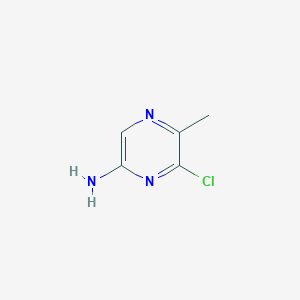
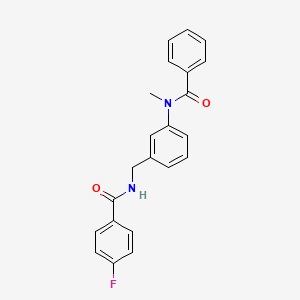

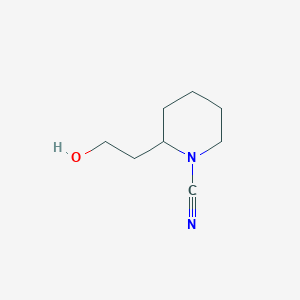
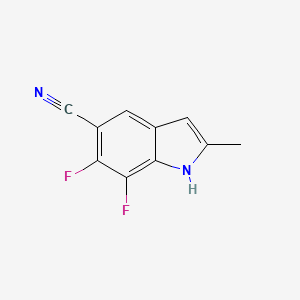
![1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one](/img/structure/B13090754.png)

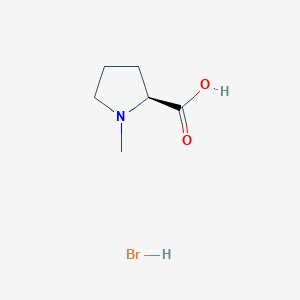
![4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine](/img/structure/B13090770.png)
![5-(7-Bicyclo[4.1.0]heptanyl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13090775.png)
![5-Azaspiro[2.6]nonane](/img/structure/B13090776.png)
